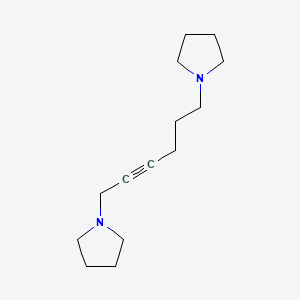

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine

Descripción general

Descripción

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine is a compound featuring a pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the hexynyl and pyrrolidinyl substituents. One common method includes:

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves continuous flow processes with fixed-bed reactors. The reaction conditions are optimized for high yield and purity, involving multistage purification and separation techniques .

Análisis De Reacciones Químicas

Reactivity of Pyrrolidine Moieties

The dual pyrrolidine groups enable:

-

Alkylation/Protonation : Reactivity as a secondary amine (pKa ~11) for acid-base reactions or quaternary ammonium salt formation .

-

Cycloadditions : Participation in [3+2] azomethine ylide cycloadditions with electron-deficient alkenes .

-

Catalytic roles : Pyrrolidine derivatives can act as organocatalysts in asymmetric syntheses .

Example Reaction Pathway :

Substrate : 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine

Reaction : [3+2]-Cycloaddition with methyl acrylate

Conditions : Thermal (80°C, 12h) or microwave-assisted

Product : Pyrrolidine-fused bicyclic compound .

Alkyne-Specific Reactions

The 4-hexynyl backbone likely undergoes:

-

Hydrogenation : Catalytic (Pd/C, H₂) to cis- or trans-alkanes.

-

Halogenation : Electrophilic addition (e.g., Br₂ in CCl₄) to form dibromoalkanes.

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .

Table: Alkyne Reactivity

| Reaction | Reagents | Key Intermediate | Application |

|---|---|---|---|

| Hydrogenation | H₂, Lindlar catalyst | cis-Alkane | Saturation of triple bond |

| Oxidative cleavage | O₃, then Zn/H₂O | Ketones | Backbone fragmentation |

| Sonogashira coupling | Ar-X, Pd(PPh₃)₄, CuI | Arylalkynes | Extended conjugation systems |

Autocatalytic and Metathesis Pathways

Pyrrolidine derivatives exhibit autocatalytic behavior in transamination metathesis reactions (e.g., C(sp²)–N bond exchange) . For the target molecule:

-

Transamination : Irreversible substitution at nitrogen centers under mild conditions.

-

Autocatalysis : In situ-generated pyrrolidine may accelerate reaction rates via H-bonding or π-cation interactions .

Mechanistic Insight :

Aplicaciones Científicas De Investigación

Chemical Reactions

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Through hydrogenation with catalysts like palladium on carbon.

- Substitution : Nucleophilic substitution with alkyl halides or acyl chlorides.

These reactions facilitate the modification of the compound for specific applications in research and industry.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its interaction with biological targets, particularly in the context of neuropharmacology:

- Nicotinic Acetylcholine Receptors : Studies have shown that compounds similar to this compound exhibit high potency and selectivity for α4β2-nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders, making this compound a candidate for further exploration in treating conditions like depression and nicotine dependence .

Anticancer Activity

Research has highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro studies have demonstrated that certain pyrrolidine compounds exhibit significant cytotoxicity against cancer cell lines, outperforming standard treatments like tamoxifen . This suggests that derivatives of this compound may serve as promising leads in cancer therapy.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Pyrrolidine derivatives have been explored for their ability to inhibit bacterial biofilm formation, which is critical in addressing antibiotic resistance . This aspect opens avenues for developing new antimicrobial agents based on this compound.

Agrochemical Development

In industrial applications, this compound is being investigated for its potential use in agrochemicals. Its ability to interact with biological systems makes it suitable for developing pesticides or herbicides that target specific plant or pest physiology without affecting non-target organisms.

Case Study 1: Nicotinic Receptor Modulation

A study investigating the pharmacological profile of pyrrolidine derivatives demonstrated that compounds similar to this compound acted as partial agonists at α4β2-nAChRs. Prolonged exposure led to selective desensitization of these receptors, suggesting potential therapeutic applications in nicotine addiction treatment .

Case Study 2: Anticancer Efficacy

In vivo studies involving pyrrolidine derivatives showed enhanced survival rates in animal models treated with these compounds compared to control groups. The increased lifespan observed indicates the effectiveness of these compounds in targeting cancerous cells while sparing healthy tissue .

Mecanismo De Acción

The mechanism of action of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows for efficient binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparación Con Compuestos Similares

Pyrrolidine: A simple five-membered nitrogen-containing ring.

Pyrrolidinone: A lactam derivative of pyrrolidine.

Pyrrolizidine: Contains two fused pyrrolidine rings.

Uniqueness: 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine is unique due to the presence of both hexynyl and pyrrolidinyl substituents, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential for diverse applications make it a valuable molecule in research and industry .

Actividad Biológica

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine is a compound of significant interest due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes two pyrrolidine rings connected by a hexynyl chain. This structural configuration is critical for its interaction with nAChRs, particularly the α4β2 subtype.

The primary mechanism of action for this compound involves its binding affinity and selectivity towards various nAChR subtypes. Research indicates that this compound acts as a partial agonist at the α4β2 receptor, which plays a crucial role in neurotransmission and cognitive functions. The selectivity for α4β2 over other nAChR subtypes is notable, suggesting potential therapeutic applications in neurological disorders.

Pharmacological Effects

- Nicotinic Receptor Interaction : The compound has been shown to exhibit high potency at α4β2-nAChRs, with studies reporting an effective concentration () significantly lower than that of nicotine itself. For instance, it has been observed to achieve approximately 55% efficacy compared to nicotine at much lower concentrations .

- Antidepressant-like Effects : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant-like effects, potentially through modulation of nAChR activity .

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives, including this compound:

- A study on α4β2 ligands reported that certain derivatives showed substantial selectivity ratios, indicating that structural modifications can enhance receptor affinity and functional selectivity .

- Another research effort focused on the docking studies of various ligands at nAChR binding sites, demonstrating how structural variations influence binding affinity and selectivity between α4β2 and α3β4 subtypes .

Comparative Analysis

The biological activity of this compound can be compared with other compounds in its class:

| Compound Name | Receptor Affinity (K_i) | Efficacy (%) | Selectivity Ratio (α4β2/α3β4) |

|---|---|---|---|

| This compound | High (exact value TBD) | ~55 | TBD |

| Nicotine | 300 nM | 100 | - |

| AMOP-H-OH | 5.8 nM | 55 | High |

Propiedades

IUPAC Name |

1-(6-pyrrolidin-1-ylhex-2-ynyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1(3-9-15-11-5-6-12-15)2-4-10-16-13-7-8-14-16/h1,3,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIZJARWWRAPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCC#CCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221362 | |

| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-23-1 | |

| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-BIS(PYRROLIDINO)-2-HEXYNE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW8AJJ8CHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.